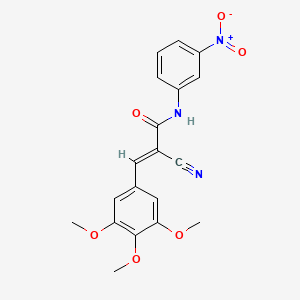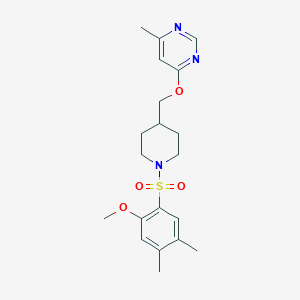![molecular formula C21H18F3NO4 B2371463 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287263-19-6](/img/structure/B2371463.png)
2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[111]pentanyl]acetic acid is a synthetic organic compound notable for its complex structure, incorporating multiple rings and various functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically begins with the preparation of the bicyclo[1.1.1]pentanyl ring system. This is followed by introducing the phenylmethoxycarbonylamino group and then the trifluorophenyl moiety. Key steps involve cyclization reactions under controlled conditions, using catalysts and reagents such as bromine, lithium diisopropylamide (LDA), and various protective groups.
Industrial Production Methods: On an industrial scale, the compound is synthesized using high-throughput techniques. The key challenges involve maintaining the stability of the bicyclo[1.1.1]pentanyl ring and ensuring the selective introduction of functional groups. Techniques like flow chemistry and automated synthesis may be employed to scale up the production efficiently while minimizing impurities.
化学反应分析
Types of Reactions It Undergoes: 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo a variety of reactions, including oxidation, reduction, and substitution. Given its structural complexity, careful selection of reaction conditions is crucial to achieve the desired transformations without degrading the bicyclo[1.1.1]pentanyl core.
Common Reagents and Conditions Used: Common reagents include strong oxidizing agents like potassium permanganate for oxidation reactions and mild reducing agents such as sodium borohydride for reduction processes. Substitution reactions might involve reagents like alkyl halides or aryl sulfonates under basic or acidic conditions, depending on the functional group being targeted.
Major Products Formed from These Reactions: The products formed depend on the type of reaction. Oxidation may introduce additional oxygen-containing functional groups, while reduction might lead to the removal of certain functional groups. Substitution reactions typically result in the replacement of specific functional groups with new ones, potentially modifying the biological activity or chemical reactivity of the compound.
科学研究应用
Chemistry: In synthetic chemistry, 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid serves as a valuable building block for constructing more complex molecules. Its rigid bicyclo[1.1.1]pentanyl framework makes it an interesting target for studying steric effects and conformational stability in organic reactions.
Biology and Medicine: Biologically, this compound might be investigated for its potential to interact with specific enzymes or receptors, given its unique structure. It could serve as a lead compound for drug discovery, particularly in designing inhibitors or modulators of biological pathways that involve fluorinated phenyl groups.
Industry: Industrial applications could include its use in the development of new materials or as a catalyst in specific chemical reactions. Its stability and reactivity might make it suitable for high-performance polymers or coatings.
作用机制
The mechanism by which 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects largely depends on the context of its application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The trifluorophenyl group could enhance these interactions by increasing the compound's lipophilicity, potentially improving its ability to cross cell membranes or interact with hydrophobic pockets in proteins.
相似化合物的比较
Similar compounds include those with bicyclo[1.1.1]pentanyl structures or trifluorophenyl groups. For instance, 2,2,2-Trifluoroethylamine and its derivatives share the fluorinated phenyl component and are known for their applications in medicinal chemistry. Bicyclo[1.1.1]pentane derivatives, on the other hand, are studied for their unique conformational properties. What sets 2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid apart is the combination of these two structural motifs, offering a distinctive platform for exploring new chemical reactions and biological activities.
属性
IUPAC Name |
2-(phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4/c22-14-7-6-13(15(23)16(14)24)20-9-21(10-20,11-20)17(18(26)27)25-19(28)29-8-12-4-2-1-3-5-12/h1-7,17H,8-11H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIUIWVGFSZTJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)C4=C(C(=C(C=C4)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2371382.png)
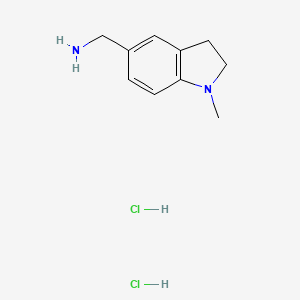
![Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2371386.png)
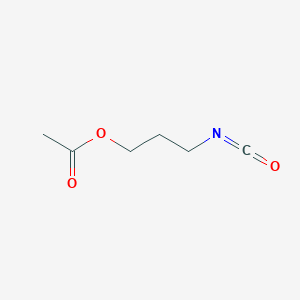
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(ethylthio)benzamide hydrochloride](/img/structure/B2371390.png)
![N-[3-(adamantane-1-carbonylamino)naphthalen-2-yl]adamantane-1-carboxamide](/img/structure/B2371391.png)
![Ethyl 3-oxo-4-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate](/img/structure/B2371392.png)
![methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2371393.png)
![1-(4-ethylphenyl)-4-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2371394.png)
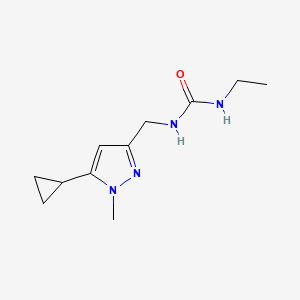
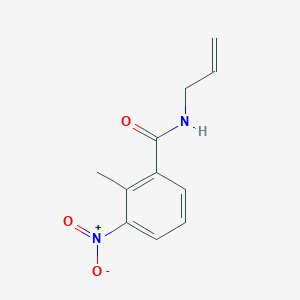
![2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2371398.png)
